1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
Overview
Description
Preparation Methods
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine involves several steps. One common synthetic route starts with the preparation of 1-(2-Methoxyethyl)piperidin-3-yl methanol, which is then converted to the target compound through a series of reactions . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)piperidin-3-yl methanol: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar piperidine ring structure but with different substituents.
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound also features a piperidine ring but with a cyclopropylcarbonyl group.
The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11-8-10-4-3-5-12(9-10)6-7-13-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPPFOHZHGUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656492 | |
Record name | 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-94-3 | |
Record name | 1-(2-Methoxyethyl)-N-methyl-3-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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